![molecular formula C4H3KN3O4+ B1677808 Potassium oxonate CAS No. 2207-75-2](/img/structure/B1677808.png)
Potassium oxonate
Overview
Description
Potassium oxonate is an inhibitor of uricase, which inhibits the phosphorylation of 5-FU to 5-fluorouridine-5’-monophosphate . It is used in scientific research and is not intended for personal use .
Synthesis Analysis
The synthesis of Potassium oxonate involves the dropwise addition of bromine to a cold potassium hydroxide solution .Molecular Structure Analysis
Potassium oxonate has a molecular weight of 195.17 and its molecular formula is C4H2KN3O4 .Chemical Reactions Analysis
Potassium oxonate inhibits the phosphorylation of 5-FU to 5-fluorouridine-5’-monophosphate . It also plays a role in the formation of 5-fluorouridine-5’-monophosphate from 5-FU .Physical And Chemical Properties Analysis
Potassium oxonate is a white to off-white solid . and is stable if stored as directed .Scientific Research Applications
Uricase Inhibition
Potassium oxonate is used as a uricase inhibitor in pharmacological studies. It inhibits the conversion of 5-FU to 5-fluorouridine-5’-monophosphate, which is significant in cancer research and treatment .
Hyperuricemia Model Induction
Researchers use Potassium oxonate to induce hyperuricemia in animal models. This helps in studying the effects of hyperuricemia and testing potential treatments for gout and related conditions .
Antioxidant Activity Studies
Potassium oxonate is involved in studies assessing antioxidant activities and xanthine oxidase inhibitory activities, which are important for understanding oxidative stress-related diseases .
Gene Expression Analysis
It is used in genetic studies to analyze differential gene expressions, particularly in models induced by Potassium oxonate to understand the genetic basis of diseases like hyperuricemia .
Renal Pathology Research
In medical research, Potassium oxonate is used to observe kidney pathological changes and detect renal urate transporters’ expression, which is crucial for understanding kidney diseases .
Urate Transporter Gene Expression
Studies involving Potassium oxonate investigate the effects on gene expressions of urate transporters, which play a role in renal inflammation and injury caused by hyperuricemia .
Mechanism of Action
Safety and Hazards
Potassium oxonate can cause irritation or ulceration of mucous membranes. It can cause coughing, difficulty breathing, chest pains, spasm, inflammation and edema of the larynx and bronchi, chemical pneumonitis, pulmonary edema, systematic poisoning . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
properties
IUPAC Name |
potassium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPCTXZQXAVYNG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2KN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046568 | |
Record name | Potassium oxonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium oxonate | |
CAS RN |
2207-75-2 | |
Record name | Oteracil potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium oxonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OTERACIL POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R7FFA00RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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